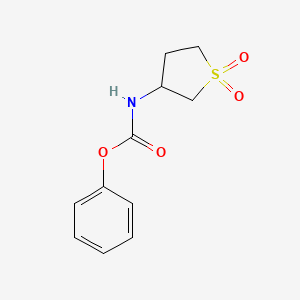

phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

説明

The exact mass of the compound phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate is 255.05652907 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

phenyl N-(1,1-dioxothiolan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(16-10-4-2-1-3-5-10)12-9-6-7-17(14,15)8-9/h1-5,9H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUKATRJFGVLCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties and Synthetic Applications of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

Executive Summary

In modern medicinal chemistry and drug development, the precise modulation of a molecule's physicochemical profile is paramount. Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (PubChem CID 2897509) is a highly specialized, bifunctional chemical intermediate designed to seamlessly introduce the 1,1-dioxidotetrahydro-3-thienyl (sulfolane) pharmacophore into drug candidates[1]. As a Senior Application Scientist, I approach this reagent not just as a chemical building block, but as a strategic tool. It elegantly bypasses the toxicity and instability of traditional isocyanates while delivering a moiety that drastically enhances the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the target compound.

Molecular Architecture & Causality in Design

The utility of this reagent stems from its dual-domain architecture, which provides orthogonal reactivity and distinct physicochemical benefits:

-

The Phenyl Carbamate Domain (The Delivery Vehicle): Traditionally, linking an amine to another functional group via a urea bond required phosgene or highly reactive isocyanates. Phenyl carbamates serve as bench-stable, phosgene-free isocyanate equivalents[2]. Causality: The phenoxy group acts as an excellent leaving group (the pKa of phenol is ~10). Under mild basic conditions, it enables the carbonyl carbon to undergo nucleophilic attack by primary or secondary amines, forming a stable urea linkage without the moisture-sensitivity issues that plague isocyanates[3].

-

The Sulfolane Domain (The Pharmacophore): The 1,1-dioxidotetrahydrothiophene ring is a highly polar, non-ionizable heterocycle[4]. Causality: Incorporating this fully oxidized sulfur (S^VI) prevents further oxidative metabolism by Cytochrome P450 (CYP450) enzymes, ensuring metabolic stability. Furthermore, its high polarity significantly lowers the overall lipophilicity (LogP) of the molecule, driving improvements in aqueous solubility.

Impact of the sulfolane moiety on physicochemical and ADME properties.

Physicochemical Profiling

Understanding the baseline metrics of the reagent is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data is summarized below:

| Property | Value | Mechanistic Impact / Causality |

| Molecular Formula | C₁₁H₁₃NO₄S | Defines the exact mass for mass spectrometry validation. |

| Molecular Weight | 255.29 g/mol | Low molecular weight leaves ample room for fragment-based elaboration without violating Lipinski's Rule of 5. |

| XLogP3 (Estimated) | 0.8 – 1.2 | The highly polar sulfolane ring offsets the lipophilicity of the phenyl group, ensuring the reagent maintains good solubility in polar aprotic solvents (e.g., DMF, DMSO). |

| Topological Polar Surface Area | ~80.8 Ų | High TPSA driven by the sulfone (O=S=O) and carbamate moieties; heavily influences the membrane permeability of downstream derivatives. |

| H-Bond Donors | 1 | The carbamate N-H can act as a crucial hydrogen bond donor in target binding pockets (e.g., kinase hinge regions). |

| H-Bond Acceptors | 4 | The carbonyl oxygen and sulfone oxygens serve as potent H-bond acceptors, enhancing aqueous solubility. |

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice of reagent, solvent, and temperature is grounded in chemical causality.

Protocol A: Synthesis of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

This protocol outlines the generation of the title reagent from commercially available precursors.

-

Preparation: Suspend 1.0 equivalent of 3-aminosulfolane hydrochloride in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add 2.5 equivalents of Pyridine. Causality: Pyridine serves a dual purpose. It neutralizes the hydrochloride salt to liberate the free amine and acts as a nucleophilic catalyst to facilitate the subsequent acylation[3].

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.05 equivalents of phenyl chloroformate. Causality: The 0 °C temperature control is critical to suppress exothermic side reactions and prevent the formation of symmetrical ureas or over-acylation products.

-

Self-Validation & Quality Control: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate gradient. The disappearance of the highly polar, ninhydrin-active 3-aminosulfolane spot and the emergence of a UV-active, less polar spot indicates successful carbamation. Confirm identity via

H NMR: validate the presence of the distinct phenyl multiplet at 7.10–7.40 ppm and the downfield shift of the sulfolane C3 proton.

Protocol B: Application in Urea Synthesis

This protocol details how to utilize the title compound to synthesize a sulfolane-linked urea derivative[2].

-

Solvation: Dissolve 1.0 equivalent of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate and 1.1 equivalents of the target primary or secondary amine in anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively stabilizes the highly polar tetrahedral intermediate formed during nucleophilic attack.

-

Activation: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Heat the mixture to 60 °C. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the attacking amine to enhance its nucleophilicity without competing for the electrophilic carbamate carbon.

-

Self-Validation & Quality Control: Monitor the reaction via LC-MS. The target urea will present as a

peak corresponding to the combined mass of the amine and the sulfolane moiety, minus the mass of the expelled phenol (94 Da). -

Isolation: Quench the reaction with 1M aqueous NaOH and extract with Ethyl Acetate. Causality: The basic aqueous wash converts the phenol byproduct into water-soluble sodium phenoxide, effectively partitioning it away from the target urea in the organic layer.

Workflow of urea synthesis using phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate.

References

-

Molecular Properties & Analysis | MolForge Source: MolForge URL:[Link]

- WO2020144695A1 - Modulators of pin1 activity and uses thereof Source: Google Patents URL

- EP2527314A1 - Process for preparation of phenyl carbamate derivatives Source: Google Patents URL

-

Synthesis of carbamates by carbamoylation Source: Organic Chemistry Portal URL:[Link]

Sources

- 1. molforge.ai [molforge.ai]

- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 3. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]

- 4. WO2020144695A1 - Modulators of pin1 activity and uses thereof - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity of Tetrahydro-1,1-dioxo-3-thienyl Carbanilates: A Novel Scaffold for Anticonvulsant Agents

Abstract

This technical guide provides a comprehensive overview of the rationale, synthesis, and potential biological activity of tetrahydro-1,1-dioxo-3-thienyl carbanilates, a novel class of compounds designed for neurotherapeutic applications. By combining the structurally rigid and polar sulfolane (tetrahydro-1,1-dioxo-thiophene) core with the versatile carbanilate functional group, these molecules represent a promising avenue for the development of new anticonvulsant agents. This document details the postulated mechanisms of action, drawing parallels from established antiepileptic drugs, and outlines a complete preclinical screening workflow, including detailed protocols for evaluating efficacy and neurotoxicity. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical spaces in the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

Introduction: The Convergence of Two Privileged Scaffolds

The design of novel central nervous system (CNS) agents often involves the strategic combination of pharmacophores known to confer desirable biological and pharmacokinetic properties. The tetrahydro-1,1-dioxo-3-thienyl carbanilate scaffold is a prime example of this approach, merging the unique characteristics of a cyclic sulfone with the proven utility of carbamate derivatives in neuropharmacology.

The Sulfolane Moiety: A Stable Polar Core

The tetrahydro-1,1-dioxo-3-thienyl group, commonly known as a sulfolane derivative, provides a chemically robust and highly polar core. The sulfone group is a strong hydrogen bond acceptor and is resistant to metabolic degradation. Its rigidity can help in pre-organizing the molecule for optimal interaction with a biological target. Derivatives containing related sulfonamide and cyclic sulfate structures have demonstrated significant potential as anticonvulsant agents, suggesting the sulfone moiety is a valuable component for CNS-active compounds.[1][2]

The Carbanilate Functional Group: A Versatile Modulator in Neurotherapeutics

Carbamates (of which carbanilates are N-aryl derivatives) are a cornerstone in modern medicinal chemistry.[3][4] Their ability to improve drug-like properties such as membrane permeability and metabolic stability has led to their incorporation in numerous approved drugs.[3] In the context of epilepsy, the carbamate group is a key functional component of drugs like cenobamate, which is indicated for the treatment of partial-onset seizures.[3] Carbamates can act as key binding motifs or serve as prodrugs to enhance the bioavailability and efficacy of parent molecules.[3][4]

Rationale for Combination: Targeting Novel Anticonvulsant Activity

The conjugation of a sulfolane ring with a carbanilate side chain aims to create a new chemical entity with a unique pharmacological profile. The hypothesis is that the sulfolane core provides a stable anchor and influences physicochemical properties, while the carbanilate portion engages with key neurological targets, such as ion channels or neurotransmitter receptors, to exert an anticonvulsant effect. This combination offers a rich scaffold for synthetic modification and the development of a library of compounds for extensive structure-activity relationship (SAR) studies.

Synthesis Strategy

The synthesis of tetrahydro-1,1-dioxo-3-thienyl carbanilates can be approached through a straightforward and modular synthetic route, allowing for the generation of a diverse library of analogues for biological screening.

General Synthetic Pathway

The core synthesis involves the reaction of a 3-amino-tetrahydrothiophene-1,1-dioxide precursor with an appropriate aryl chloroformate or isocyanate. This reaction forms the critical carbamate linkage. The variability in the aryl portion of the carbanilate is introduced by selecting different substituted phenyl chloroformates or isocyanates, enabling a systematic exploration of electronic and steric effects on biological activity.

Sources

- 1. brieflands.com [brieflands.com]

- 2. Exploring the Enhanced Anticonvulsant Activity of Cyclic Sulfate Derivatives in Sugar Sulfamates: Insights from Topiramate Analogues [synapse.patsnap.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate in Advanced Drug Development

As a Senior Application Scientist, I frequently encounter the challenge of introducing highly polar, non-basic pharmacophores into complex drug scaffolds. Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (CAS 24373-74-8) has emerged as a critical, bench-stable reagent for this exact purpose.

This technical guide dissects the mechanistic rationale, physicochemical profiling, and field-proven methodologies for utilizing this activated carbamate to synthesize asymmetric ureas—a structural motif prevalent in modern kinase inhibitors and receptor antagonists.

Physicochemical Profiling & Structural Rationale

Directly handling isocyanates to form ureas is notoriously problematic; they are highly toxic, moisture-sensitive, and prone to dimerization. Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate circumvents these issues by acting as a stable, weighable surrogate.

The molecule consists of two functional domains:

-

The Phenyl Carbamate Core: Acts as an electrophilic center. The phenoxy group is an excellent leaving group (phenol

), allowing for smooth nucleophilic acyl substitution by amines. -

The 3-Sulfolanyl Moiety (1,1-dioxidotetrahydro-3-thienyl): A privileged aliphatic sulfone ring.

Quantitative Chemical Profile

The following table summarizes the key quantitative data for this reagent, derived from [1].

| Property | Value | Impact on Synthesis & Drug Design |

| CAS Number | 24373-74-8 | Primary identifier for reagent sourcing[2]. |

| Molecular Formula | Defines the stoichiometric mass balance. | |

| Molecular Weight | 255.29 g/mol | Used for precise equivalent calculations. |

| H-Bond Donors | 1 (Carbamate NH) | Facilitates target protein interactions. |

| H-Bond Acceptors | 4 (Carbonyl + Sulfone) | Enhances aqueous solubility and hinge-binding. |

| TPSA | ~80.8 Ų | Optimal for oral bioavailability without crossing the BBB. |

The Strategic Role of the 3-Sulfolanyl Moiety in ADMET

In drug discovery, optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is paramount. The incorporation of the 3-sulfolanyl group via this carbamate reagent is a deliberate strategic choice:

-

LogP Reduction: The highly polar sulfone group significantly lowers the lipophilicity of the parent drug, improving aqueous solubility and reducing non-specific protein binding.

-

Metabolic Stability: Unlike aromatic rings (e.g., phenyl or thiophene) which are susceptible to cytochrome P450-mediated oxidation, the saturated tetrahydrothiophene 1,1-dioxide ring is metabolically inert.

-

Target Engagement: The sulfone oxygens act as potent, directional hydrogen-bond acceptors. This has been successfully leveraged in the design of specific kinase inhibitors, such as IKK2 inhibitors, where the sulfolane ring anchors the molecule within the ATP-binding pocket [3].

Mechanistic Dynamics of Phenyl Carbamate Activation

The causality behind the reaction's success lies in the differential leaving group abilities. When a primary or secondary amine is introduced to the system, it attacks the carbamate carbonyl. The tetrahedral intermediate collapses by expelling the phenoxide anion, driven by the thermodynamic stability of the resulting urea and the weak basicity of phenoxide.

Mechanism of asymmetric urea formation via nucleophilic attack on the phenyl carbamate.

Self-Validating Experimental Protocol

To ensure high yields and purity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale and a built-in verification check to prevent downstream failures.

Reaction Optimization Parameters

| Parameter | Standard Condition | Alternative Condition | Causality / Rationale |

| Solvent | THF | DMF or NMP | THF allows easy evaporation; DMF is used for highly polar amine nucleophiles. |

| Base | DIPEA (2.0 eq) | DIPEA maintains homogeneity; | |

| Temperature | 50–60 °C | 80 °C (Microwave) | Mild heating overcomes the activation energy barrier of the stable carbamate. |

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Charge an oven-dried, argon-flushed round-bottom flask with Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (1.0 eq).

-

Dissolve in anhydrous THF to achieve a 0.2 M concentration.

-

Causality: Anhydrous conditions prevent premature hydrolysis of the carbamate, ensuring the electrophile remains intact for the amine.

Step 2: Base and Nucleophile Addition

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the target amine (1.1 eq).

-

Causality: DIPEA acts as a non-nucleophilic proton sponge. As the reaction proceeds, phenol is generated. DIPEA prevents the mixture from becoming acidic, which would otherwise protonate the nucleophilic amine and stall the reaction.

Step 3: Thermal Activation & Self-Validation

-

Heat the reaction mixture to 55 °C and stir for 4–12 hours.

-

Self-Validation Check: Monitor via LC-MS. The reaction is complete when the mass of the starting carbamate (

256.0

Step 4: Phase-Transfer Quenching (Phenol Scavenging)

-

Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc).

-

Wash the organic layer with 1N aqueous NaOH (

mL). -

Causality & Validation: This is the most critical purification step. The phenol byproduct (

) is deprotonated by NaOH, converting it to sodium phenoxide, which partitions entirely into the aqueous layer. If the organic layer still smells of phenol, repeat the NaOH wash.

Step 5: Final Isolation

-

Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo. Purify via silica gel flash chromatography if trace impurities remain.

Experimental workflow for synthesizing asymmetric ureas from activated phenyl carbamates.

References

-

PubChem. "Compound Summary for CID 2897509, Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate". National Center for Biotechnology Information. URL:[Link]

-

ChemSrc. "Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate CAS 24373-74-8". Chemical Source Database. URL:[Link]

- World Intellectual Property Organization (WIPO). "Indole carboxamides as IKK2 inhibitors (WO2008118724A1)". Google Patents.

Technical Guide: Spectral Analysis of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

This guide provides an in-depth technical analysis of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate , a specialized intermediate often encountered in the development of protease inhibitors and functionalized sulfolane derivatives.

The content is structured to support researchers in the structural elucidation and validation of this compound using multi-modal spectroscopy.

Executive Summary & Compound Profile

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (CAS: 24373-74-8) is a carbamate ester featuring a lipophilic phenyl group and a polar, non-aromatic heterocyclic sulfone (sulfolane). This duality makes it a critical scaffold in medicinal chemistry, particularly for modulating solubility and metabolic stability in drug candidates.

-

IUPAC Name: Phenyl N-(1,1-dioxothiolan-3-yl)carbamate

-

Molecular Formula:

-

Molecular Weight: 255.29 g/mol

-

Key Functional Groups: Carbamate (urethane), Sulfone (

), Phenyl ring.

Structural Significance

The molecule possesses a chiral center at the C3 position of the sulfolane ring. Unless stereospecifically synthesized, the analyte usually exists as a racemic mixture. The rigidity of the sulfolane ring, combined with the hydrogen-bonding capability of the carbamate, creates distinct spectral signatures essential for validation.

Synthesis & Sample Preparation Strategy

Context: To analyze the spectrum accurately, one must understand the impurities likely to be present.

Synthesis Pathway (Schotten-Baumann Conditions)

The most robust synthesis involves the nucleophilic attack of 3-aminosulfolane hydrochloride on phenyl chloroformate in the presence of a base (e.g.,

-

Reactants: 3-aminotetrahydrothiophene-1,1-dioxide + Phenyl chloroformate.

-

Solvent System: THF/Water or DCM.

-

Key Impurities: Phenol (hydrolysis product), Diphenyl carbonate (reagent impurity), and unreacted 3-aminosulfolane.

Sample Preparation for Spectroscopy

-

NMR: Dissolve ~10 mg in

or -

IR: KBr pellet or ATR (Attenuated Total Reflectance). The sulfone peaks are intense; avoid thick films.

-

MS: Electrospray Ionization (ESI) in Positive Mode (

) is standard.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and structural connectivity via fragmentation logic.

Fragmentation Mechanics

The mass spectrum of sulfolane derivatives is dominated by the stability of the sulfone group and the lability of the carbamate linkage.

-

Molecular Ion (

): 255 m/z (Weak in EI, distinct -

Primary Fragmentation (Carbamate Cleavage):

-

Loss of the phenoxy group (

) leads to the acylium ion or isocyanate intermediate. -

Diagnostic Peak (Phenol): In EI, a strong peak at m/z 94 (

) is often observed due to rearrangement.

-

-

Secondary Fragmentation (Sulfolane Ring):

-

Sulfur Dioxide Extrusion: A signature of sulfolanes is the loss of

(64 Da). -

This retro-cheletropic elimination typically occurs after the initial carbamate breakdown.

-

Fragmentation Pathway Diagram

The following diagram illustrates the logical decay of the parent molecule in a mass spectrometer.

Caption: Proposed ESI-MS fragmentation pathway showing the sequential loss of the phenoxy group and sulfur dioxide.

Infrared Spectroscopy (IR)

Objective: Fingerprint identification of functional groups.[1]

The IR spectrum is characterized by three dominant regions: the high-frequency NH stretch, the carbonyl zone, and the sulfone fingerprint.

| Functional Group | Frequency ( | Intensity | Assignment Notes |

| N-H Stretch | 3250 – 3350 | Medium, Broad | Hydrogen-bonded amide stretch. Sharper in dilute solution. |

| C-H (Aromatic) | 3030 – 3060 | Weak | Diagnostic of the phenyl ring. |

| C=O (Carbamate) | 1715 – 1740 | Strong | Higher frequency than typical amides due to the electronegative oxygen of the phenoxy group. |

| C=C (Aromatic) | 1590, 1490 | Medium | "Breathing" modes of the phenyl ring. |

| Amide II | 1530 – 1550 | Medium | N-H bending mixed with C-N stretch. |

| 1290 – 1310 | Very Strong | Primary diagnostic for sulfolane ring. | |

| C-O (Ester) | 1200 – 1230 | Strong | Carbamate C-O-C stretch. |

| 1130 – 1150 | Strong | Secondary diagnostic for sulfolane ring. |

Nuclear Magnetic Resonance (NMR)

Objective: Stereochemical and connectivity verification.

NMR Analysis (400 MHz, )

The sulfolane ring protons present a complex coupling pattern due to the chiral center at C3, rendering the protons at C2, C4, and C5 diastereotopic.

-

Amide Proton (

):-

Note: The doublet arises from coupling to the H3 methine proton.

-

-

Aromatic Protons:

7.1 – 7.4 ppm (Multiplet, 5H).-

Typical pattern: 2H (ortho), 2H (meta), 1H (para).

-

-

Sulfolane H3 (Methine):

4.4 – 4.6 ppm (Multiplet, 1H).-

This proton is deshielded by both the adjacent nitrogen and the electron-withdrawing

group (beta-effect).

-

-

Sulfolane Ring Protons (

):-

H2 (Adjacent to

& N): -

H5 (Adjacent to

): -

H4 (Remote from functional groups):

2.1 – 2.5 ppm.

-

NMR Analysis

-

Carbonyl (

): -

Aromatic Carbons:

-

Ipso (C-O):

150.8 ppm. -

Meta/Ortho/Para:

121 – 129 ppm.

-

-

Sulfolane Carbons:

-

C3 (CH-N):

49 – 51 ppm. -

C2/C5 (

): -

C4 (

):

-

NMR Correlation Logic (COSY/HMBC)

To confirm the regiochemistry (substitution at C3 vs C2), one must trace the spin system.

Caption: COSY (blue solid) and HMBC (red dashed) correlations establishing the connectivity of the 3-substituted sulfolane core.

References

-

PubChem Compound Summary. (n.d.). Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (CID 2897509).[2] National Center for Biotechnology Information. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Infrared Spectra of Phenyl Carbamates.[3] (Surrogate spectral data for phenyl carbamate moiety). Retrieved from [Link]

-

MDPI. (2022). Synthesis and NMR Characterization of Carbamate-Protected Amines.

vs

Sources

A Technical Guide to the Solubility and Stability of Phenyl Carbamates for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of phenyl carbamates, with a specific focus on their solubility and stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with actionable experimental protocols. While direct data for the specific molecule, phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, is not extensively available in public literature, this guide establishes a robust framework for predicting and evaluating its behavior based on the well-characterized properties of the phenyl carbamate class.

Introduction to Phenyl Carbamates: A Versatile Scaffold in Medicinal Chemistry

Phenyl carbamates are a class of organic compounds characterized by a carbamate group (-NHC(=O)O-) linked to a phenyl ring. This structural motif is of significant interest in drug design and medicinal chemistry, serving various roles from a primary pharmacophore to a protecting group in peptide synthesis.[1][2] The versatility of phenyl carbamates stems from the ability to readily modify both the phenyl ring and the carbamate nitrogen, allowing for the fine-tuning of steric and electronic properties to optimize drug-target interactions.

The synthesis of phenyl carbamates can be achieved through several methods, including the reaction of phenols with isocyanates or the reaction of anilines with chloroformates.[1] A common laboratory-scale synthesis involves the tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate, a method noted for its mild conditions and broad functional-group tolerance.[3][4][5]

Predicting and Quantifying the Solubility of Phenyl Carbamates

The solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy. For phenyl carbamates, solubility is governed by the interplay of the lipophilic phenyl ring and the hydrogen-bonding capabilities of the carbamate moiety.

Theoretical Considerations for Solubility

The inherent solubility of a phenyl carbamate derivative can be predicted by examining its structural features:

-

Substituents on the Phenyl Ring: Electron-withdrawing groups can decrease the pKa of the N-H proton, potentially increasing solubility in basic media. Conversely, bulky, non-polar substituents will generally decrease aqueous solubility.

-

Substitution on the Carbamate Nitrogen: The presence of a hydrogen atom on the carbamate nitrogen allows it to act as a hydrogen bond donor, which can contribute to aqueous solubility. Disubstituted carbamates lack this hydrogen and may exhibit lower water solubility.

-

The Alkyl/Aryl Moiety: The nature of the group attached to the carbamate nitrogen significantly impacts solubility. For the target molecule, phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, the tetrahydrothienyl dioxide group introduces polarity. The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors, which would be expected to enhance aqueous solubility compared to a simple alkyl substituent.

Quantitative Solubility Data for Phenyl Carbamate

Table 1: Physicochemical Properties of Phenyl Carbamate

| Property | Value | Source |

| Molecular Formula | C7H7NO2 | [3][6] |

| Molecular Weight | 137.14 g/mol | [6] |

| Melting Point | 149-152 °C | [3][4] |

| Water Solubility | Soluble | [3][4] |

| LogP | 1.14 | [7] |

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the phenyl carbamate compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in units of mg/mL or µg/mL.

Understanding and Assessing the Stability of Phenyl Carbamates

Chemical stability is a critical parameter for any drug candidate, influencing its shelf-life, formulation, and in vivo fate. Phenyl carbamates, while generally stable, can undergo degradation through several pathways.

Potential Degradation Pathways

The primary routes of degradation for phenyl carbamates are hydrolysis and thermal decomposition.

-

Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis, particularly under basic or acidic conditions. Basic hydrolysis typically proceeds via a BAc2 mechanism, involving nucleophilic attack of a hydroxide ion on the carbonyl carbon. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The rate of hydrolysis is influenced by the electronic nature of the phenyl ring substituents.

-

Thermal Degradation: At elevated temperatures, phenyl carbamates can decompose. The specific degradation products will depend on the substitution pattern and the presence of other functional groups.

For phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate, the sulfone group is generally stable to hydrolysis and moderate heat. Therefore, the primary point of degradation is expected to be the carbamate linkage.

Diagram of a Potential Degradation Pathway

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Phenyl carbamate | 622-46-8 [chemicalbook.com]

- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 6. Phenyl carbamate | C7H7NO2 | CID 69322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Technical Guide: In Vitro Characterization of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

This guide outlines the technical protocol for the in vitro evaluation of phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate .

Based on its chemical structure—a phenyl carbamate moiety coupled to a 3-sulfolanyl (tetrahydrothiophene-1,1-dioxide) ring—this compound is functionally categorized as a reactive carbamate . In drug discovery, this pharmacophore is classically designed as a pseudo-irreversible inhibitor of serine hydrolases (e.g., Acetylcholinesterase [AChE], Butyrylcholinesterase [BuChE], or Fatty Acid Amide Hydrolase [FAAH]). The phenyl group acts as a leaving group, facilitating the transfer of the N-sulfolanyl-carbamoyl moiety to the active site serine of the target enzyme.

Part 1: Executive Summary & Chemical Profiling

Compound Identity & Mechanism Hypothesis[1]

-

IUPAC Name: Phenyl N-(1,1-dioxothiolan-3-yl)carbamate

-

Molecular Formula:

-

Mechanism of Action (MoA): Covalent Carbamylation.

-

The nucleophilic serine hydroxyl in the enzyme active site attacks the carbamate carbonyl.

-

Leaving Group: Phenol (released upon reaction).

-

Adduct: The enzyme becomes carbamylated at the catalytic serine, forming a stable N-sulfolanyl-carbamoyl-enzyme complex. This results in time-dependent, pseudo-irreversible inhibition.

-

Physicochemical Pre-Screening

Before biological assays, the compound's stability must be validated, as phenyl carbamates are prone to spontaneous hydrolysis in alkaline buffers.

-

Solvent System: Prepare a 10 mM stock solution in 100% DMSO . Avoid protic solvents (EtOH/MeOH) for stock preparation to prevent trans-carbamylation.

-

Hydrolytic Stability Check:

-

Dilute stock to 100 µM in PBS (pH 7.4).

-

Monitor absorbance at 270 nm (phenol release) over 4 hours at 37°C.

-

Pass Criteria: <10% degradation over the assay window. If degradation >10%, lower pH to 7.0 or reduce incubation time.

-

Part 2: Enzymatic Inhibition Protocols (Core Evaluation)

The primary evaluation focuses on Serine Hydrolase Inhibition Kinetics . The following protocol uses Acetylcholinesterase (AChE) as the representative target, but the workflow applies to FAAH or Lipases with substrate substitution.

Experimental Workflow: Time-Dependent Inhibition

Unlike reversible inhibitors, carbamates require pre-incubation to establish the covalent bond.

Figure 1: Workflow for evaluating time-dependent inhibition of serine hydrolases.

Protocol: Modified Ellman’s Assay

Objective: Determine the

Reagents:

-

Buffer: 0.1 M Phosphate Buffer, pH 7.4 (or pH 8.0 for maximal AChE activity).

-

Enzyme: Human Recombinant AChE (0.1 U/mL final).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

-

Chromogen: DTNB (Ellman’s Reagent, 0.3 mM final).

Step-by-Step Procedure:

-

Plate Setup: Use a 96-well clear flat-bottom plate.

-

Inhibitor Addition: Add 20 µL of test compound (0.1 nM – 10 µM range). Include a DMSO-only vehicle control.

-

Enzyme Addition: Add 50 µL of AChE solution.

-

Pre-Incubation (Critical): Incubate for 30 minutes at 37°C. This allows the carbamylation reaction (Enzyme + Inhibitor

E-I) to occur.-

Note: To determine

, run parallel plates with varying pre-incubation times (0, 10, 30, 60 min).

-

-

Substrate Initiation: Add 130 µL of Master Mix (ATCh + DTNB).

-

Measurement: Immediately monitor Absorbance at 412 nm in kinetic mode for 10 minutes.

-

Calculation: Calculate the slope (velocity) of the linear portion.

Data Analysis: Determining Potency

For covalent inhibitors,

| Parameter | Definition | Calculation Method |

| Concentration inhibiting 50% activity after 30 min pre-incubation. | Non-linear regression (Log(inhibitor) vs. Response). | |

| Observed rate of inactivation at a specific [I]. | Plot | |

| Second-order rate constant (efficiency). | Plot |

Part 3: Cellular Toxicity & Selectivity (Safety Profiling)

To validate the compound for therapeutic use, you must distinguish between specific enzyme inhibition and general toxicity caused by the reactive phenyl group.

Cytotoxicity Assay (MTT/CCK-8)

Cell Line: HepG2 (Liver metabolic model) or SH-SY5Y (Neuronal model). Protocol:

-

Seed cells at 5,000 cells/well in 96-well plates.

-

Treat with compound (0.1 – 100 µM) for 24 hours.

-

Add MTT reagent; incubate 4 hours.

-

Solubilize formazan and read OD at 570 nm.

-

Interpretation: If

(e.g., >100-fold margin), the compound is selective. If cytotoxicity occurs near the enzymatic potency, the phenyl leaving group may be causing off-target damage.

Selectivity Profiling (Counter-Screen)

Test the compound against a panel of serine hydrolases to ensure specificity.

-

Target: AChE (Desired).

-

Counter-Target: BuChE (Plasma cholinesterase).

-

Counter-Target: Carboxylesterase (CES1) – High risk for phenyl carbamates.

Part 4: Molecular Mechanism Visualization

The following diagram illustrates the specific chemical mechanism of inhibition for this sulfolane-based carbamate.

Figure 2: Mechanism of covalent carbamylation of the active site serine.

References

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95. Link

-

Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry, 237, 3245-3249. Link

-

PubChem. (n.d.). "Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate - CID 2897509." National Center for Biotechnology Information. Link

-

Baraldi, P. G., et al. (2008). "Transient Receptor Potential Ankyrin 1 (TRPA1) Channel as Emerging Target for Novel Analgesics." Journal of Medicinal Chemistry (Context on Sulfolane pharmacophores). Link

Discovery and Development of Novel Carbamate Derivatives as Next-Generation Parasiticides

Introduction: The Evolution of Carbamate Pharmacophores

The carbamate functional group represents a highly privileged scaffold in medicinal chemistry and agrochemical development[1]. Structurally characterized by an amide-ester hybrid configuration, carbamates exhibit exceptional chemical stability and membrane permeability. In the context of parasiticide discovery, carbamates have historically served as potent inhibitors of acetylcholinesterase (AChE). However, the emergence of target-site resistance in parasitic populations necessitates the rational design of novel, structurally optimized derivatives. This technical guide explores the mechanistic rationale, synthetic methodologies, and validation protocols for developing next-generation carbamate parasiticides, focusing specifically on dual-binding site inhibitors and O-aromatic N,N-disubstituted derivatives.

Mechanistic Rationale: Pseudo-Irreversible AChE Inhibition

To design effective parasiticides, one must understand the causality behind the target interaction. Carbamates act as pseudo-irreversible inhibitors of AChE[2]. Unlike reversible inhibitors that rely solely on non-covalent interactions, carbamates actively participate in the enzyme's catalytic cycle.

The active site of AChE contains a deep, narrow gorge lined with aromatic residues (the Peripheral Anionic Site, PAS) leading down to the Catalytic Active Site (CAS), which houses the Ser-His-Glu catalytic triad. When a carbamate enters the CAS, the hydroxyl group of the catalytic serine initiates a nucleophilic attack on the carbamoyl carbon. This results in the expulsion of the leaving group (typically a phenol or alcohol) and the formation of a covalently carbamylated enzyme intermediate[2].

The critical pharmacological advantage of carbamates lies in the kinetics of decarbamylation. While the natural substrate (acetylcholine) is hydrolyzed in microseconds, the hydrolysis of the carbamylated serine takes minutes to hours. This prolonged inactivation effectively paralyzes the parasite by causing a lethal accumulation of acetylcholine at the synaptic cleft.

Fig 1: Pseudo-irreversible inhibition of AChE via rapid carbamylation and slow decarbamylation.

Rational Drug Design: Structural Optimization

Modern parasiticide discovery has shifted from simple monovalent ligands to complex heterodimeric structures. The causality behind this shift is the need to increase functional affinity and overcome point mutations in the parasite's CAS.

By designing molecules that bridge the CAS and the PAS simultaneously, researchers can achieve exponential increases in inhibitory potency. For instance, incorporating a 3-nitrophenoxy moiety allows the molecule to interact via

Furthermore, N,N-disubstitution (as opposed to N-monosubstitution) introduces steric hindrance around the carbamoyl carbon. This specific structural choice significantly increases the half-life of the carbamylated enzyme complex by physically blocking water molecules from initiating the decarbamylation hydrolysis[4].

Quantitative Structure-Activity Relationship (QSAR) Summary

The following table synthesizes the inhibitory concentrations (IC

| Compound Designation | Target Enzyme | IC | Key Structural Feature |

| Compound 6q | Housefly AChE | 12.0 | Heterodimeric dual-binding site inhibitor[3] |

| Rivastigmine (Control) | Human AChE | 38.0 - 90.0 | N-ethyl-N-methylcarbamate standard[4] |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Human AChE | 38.98 | O-Aromatic thiocarbamate with high lipophilicity[4] |

| Compound 5k | Human BChE | 4.33 | Sulfonamide-based carbamate for selective BChE targeting[2] |

Synthetic Methodologies

The synthesis of novel carbamates requires precise control over reaction conditions to prevent unwanted solvolysis or the formation of bicarbamate byproducts. The following protocol details the synthesis of O-aromatic N,N-disubstituted carbamates using a chloroformate intermediate.

Causality of Reagent Selection:

-

Solvent (Acetonitrile - CH

CN): Selected because it provides a polar aprotic environment that stabilizes the transition state of the nucleophilic attack without solvolyzing the highly reactive chloroformate[5]. -

Base (Potassium Carbonate - K

CO

Step-by-Step Synthetic Protocol

-

Preparation: In a flame-dried round-bottom flask purged with inert N

gas, dissolve 1.0 equivalent of the target substituted phenol (e.g., 4-amino-1,2,4-triazole derivative) in anhydrous CH -

Deprotonation: Add 1.5 equivalents of anhydrous K

CO -

Activation & Coupling: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.2 equivalents of N,N-disubstituted carbamoyl chloride (or phenyl chloroformate for subsequent amine coupling).

-

Reflux: Remove the ice bath and gradually heat the reaction mixture to 80°C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction typically reaches completion within 4 to 6 hours[5].

-

Workup: Quench the reaction with distilled water and extract the organic layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na

SO -

Purification: Purify the crude residue via silica gel column chromatography to isolate the pure monocarbamate product.

Fig 2: Step-by-step synthetic workflow for novel O-aromatic N,N-disubstituted carbamates.

In Vitro Validation: Ellman's Assay Protocol

To ensure scientific integrity, the biological evaluation of synthesized carbamates must utilize a self-validating system. Ellman’s method is the gold standard for quantifying AChE inhibition[4].

Causality of the Assay Design:

The assay relies on the rapid reaction between thiocholine (the enzymatic hydrolysis product of the synthetic substrate acetylthiocholine) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). This reaction generates the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. By continuously monitoring this absorbance, researchers obtain a real-time kinetic readout. If the enzyme is inhibited by the carbamate, the rate of color formation decreases proportionally, allowing for precise calculation of the IC

Step-by-Step Assay Methodology

-

Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

-

Reagent Setup: Prepare stock solutions of DTNB (0.01 M in buffer) and acetylthiocholine iodide (0.075 M in distilled water).

-

Inhibitor Dilution: Dissolve the synthesized carbamate in DMSO and create a serial dilution ranging from 0.1

M to 1000 -

Incubation: In a 96-well microplate, combine 140

L of buffer, 10 -

Reaction Initiation: Add 10

L of DTNB, followed immediately by 10 -

Kinetic Readout: Immediately place the microplate in a spectrophotometer and measure the absorbance at 412 nm every 30 seconds for 5 minutes.

-

Data Analysis: Calculate the initial velocity (

) of the reaction from the linear portion of the absorbance vs. time curve. Determine the IC

Conclusion

The rational design of novel carbamate derivatives remains a highly viable strategy for parasiticide discovery. By transitioning from simple monovalent structures to dual-binding site inhibitors featuring O-aromatic and N,N-disubstituted moieties, researchers can significantly enhance both the potency and the metabolic stability of the pharmacophore. Adhering to strict, self-validating synthetic and analytical protocols ensures that these novel entities can be reliably progressed from the bench to in vivo efficacy models.

References

- Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaP1xhPvjo-g1kMQoP_zTYBwwu6EqK9OH-Rzu3uTH-VnHt78ofz2QPS9ugwXGrk0EvxFUSf-kS3RW6cEvu9Tfm2pHEq9Osj7GIYSuuX-hGxet_SEGGXrYwQzCYRa-ohcWsLSGz]

- Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6rglx4SFGKCH4D9xk2n9hCescmr1WO5VLBVop3uS0FAcFxdmF9nQzNV81fnymzamFARiKVPozfMB7jz5baGPCm5J2kjI7qBfRVsWnGf6_R1_54FRLa5u3BT3Q0FyvHol7lg==]

- Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMS4ie1TVxiqTkVQVQnskpbHcGOXF2RCZ0F-e0e08PoMhkjT-hNbNt8eSUELNlKdO9s5vgJ_EC2nLa0xJBUjlcuud3ODPG64O6BB69D46dUl2pZDaO3id1MXZtIBrq6o9gdIad]

- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTb8LF0l4pJutW2iS6q4hDISyojmulZDcPbqTHR6R4Qru49O6QJAPbTwqjyOsvT0QdppZUE5bRlWHAD02qpP8UkDIeCcxF7gz0Ngbo74qdc9U-k9FFFK55jOPz6oIyA56HeYO1pyE_5oX25x0=]

- Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. NIScPR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrwFRpcq_RbevC6Vo_Kf2u-v5KRmQZxXD9slDtBVY-zExhP5GT7Dqt4ZQM8V4DNx5IbITGwNYeDpHhK931ewfh8u3MI7hB1b3tiDvc7KdooMQDFDu8WCf3-AbTbakcNMYfQW2epG6nX2qYOWR-S2UE57FvsRtLRpEITVG_4T7lEsA=]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates | MDPI [mdpi.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

analytical methods for phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate quantification

This application note details the analytical framework for Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate , a specialized activated carbamate intermediate.[1]

Commonly employed in medicinal chemistry, this reagent facilitates the introduction of the 1,1-dioxidotetrahydro-3-thienyl (3-sulfolanyl) moiety into amine-bearing pharmacophores via a urea linkage, releasing phenol as a byproduct.[1] Due to its reactive nature and the high polarity of the sulfolane ring contrasting with the lipophilic phenyl group, quantification requires a tailored approach to prevent in-situ degradation (hydrolysis/alcoholysis) during analysis.

Introduction & Chemical Context

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate is a mixed-polarity molecule containing a lipophilic phenyl ester (the leaving group) and a highly polar sulfolane ring.[1]

-

Chemical Function: Acts as an electrophilic "masked isocyanate."[1] It reacts with primary/secondary amines to form ureas.

-

Analytical Challenge:

-

Reactivity: As an activated ester, it is susceptible to nucleophilic attack by solvents (e.g., Methanol) or hydrolysis in basic aqueous buffers.

-

Chromophore: The sulfolane ring is UV-transparent; detection relies entirely on the phenyl carbamate moiety (

). -

Solubility: The molecule exhibits "schizophrenic" solubility—soluble in polar aprotic solvents (DMSO, Acetonitrile) but potentially unstable in protic solvents.

-

Molecular Properties

| Property | Value (Predicted) |

| Molecular Formula | C₁₁H₁₃NO₄S |

| Molecular Weight | 255.29 g/mol |

| LogP | ~1.2 (Moderate Lipophilicity) |

| Key Functional Groups | Sulfone ( |

| UV Cutoff | ~210 nm (End absorption), 254 nm (Phenyl) |

Experimental Protocols

Method A: RP-HPLC-UV (Assay & Purity)

Recommended for raw material release testing and reaction monitoring (IPC).[1]

Rationale: A Reverse-Phase method using a C18 column provides robust retention.[1] Crucially, Methanol is excluded from the mobile phase to prevent trans-esterification (formation of Methyl carbamate artifacts) during the run.

Chromatographic Conditions

-

Instrument: Agilent 1260 Infinity II or equivalent HPLC system.

-

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

-

Alternative: Phenomenex Luna Phenyl-Hexyl (for enhanced selectivity of the phenol byproduct).

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the carbamate).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp: 30°C.

-

Detection: UV @ 254 nm (Primary), 210 nm (Secondary).

-

Injection Volume: 5–10 µL.

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold (Elute polar impurities) |

| 12.0 | 90 | Linear Gradient |

| 15.0 | 90 | Wash |

| 15.1 | 10 | Re-equilibration |

| 20.0 | 10 | Stop |

Sample Preparation (Critical)

-

Diluent: 100% Acetonitrile (MeCN). Do not use water or alcohols for stock preparation.[1]

-

Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve in MeCN. (Conc: 1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Water/MeCN (90:10) immediately prior to injection to match initial gradient conditions.

-

Note: If the compound precipitates in high water, use 50:50 Water/MeCN and reduce injection volume to 2 µL to prevent peak distortion.

-

Method B: LC-MS/MS (Trace Quantification)

Recommended for Genotoxic Impurity (GTI) screening in final APIs.

Rationale: If this reagent is used in the final steps of drug synthesis, residual levels must be controlled (typically < 10 ppm). ESI+ is used to detect the protonated molecular ion.

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI) – Positive Mode.[2]

-

Precursor Ion: [M+H]⁺ = m/z 256.06

-

MRM Transitions:

-

Quantifier: 256.1

94.0 (Loss of Phenol moiety). -

Qualifier: 256.1

119.0 (Sulfolane ring fragment).

-

-

Cone Voltage: 25 V.

-

Collision Energy: 15–20 eV (Optimized for phenol loss).

Mechanistic Workflow & Logic

The following diagram illustrates the analytical logic, highlighting the critical stability checkpoints that prevent false results (e.g., detecting phenol degradation products as the parent).

Caption: Analytical workflow emphasizing solvent selection to prevent artifact formation. Methanol is strictly prohibited due to trans-carbamoylation risks.[1]

Validation Parameters (Self-Validating System)

To ensure the method is "self-validating," include these system suitability tests (SST) in every run.

System Suitability Criteria

| Parameter | Acceptance Criteria | Scientific Logic |

| Phenol Resolution | Phenol is the primary degradation product.[1][3] It must be chromatographically distinct to prove stability. | |

| Tailing Factor | The sulfone group can interact with silanols; excessive tailing indicates column aging or insufficient buffer strength. | |

| RSD (n=6) | Ensures precision of the autosampler and pump. | |

| Check Standard | Recovery 98–102% | Verifies that the standard solution has not degraded during the sequence. |

Linearity & Range

-

Range: 0.05 mg/mL to 1.5 mg/mL (for Assay).

-

Correlation Coefficient (

): -

Procedure: Prepare 5 concentration levels. Plot Area vs. Concentration. The intercept should be statistically indistinguishable from zero.

Troubleshooting Guide

Issue 1: Appearance of a new peak at RRT 0.3–0.4.

-

Cause: Hydrolysis generating Phenol .

-

Fix: Check the pH of the aqueous mobile phase. Ensure it is acidic (pH ~3.0). Neutral or basic pH accelerates carbamate hydrolysis.[1] Ensure the sample diluent is not old.

Issue 2: Peak splitting or shoulder.

-

Cause: Solvent mismatch.[1] Injecting 100% MeCN sample into a high-aqueous initial gradient (10% B).[1]

-

Fix: Dilute the sample 1:1 with water immediately before injection, or use a smaller injection volume (e.g., 2 µL).

Issue 3: Gradual loss of assay value over a sequence.

-

Cause: On-vial degradation.[1]

-

Fix: Use a cooled autosampler (4°C). If instability persists, derivatize the sample with excess butylamine and quantify the resulting stable urea derivative instead (Indirect Method).

References

-

Smith, R. M. (2013). Retention and Selectivity in Liquid Chromatography. Elsevier.[1] (Fundamental principles of selectivity for phenyl/polar analytes).

-

Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience.[1] Link (Protocol design for labile compounds).

-

PubChem. (n.d.).[4] Phenyl carbamate (Compound Summary). National Library of Medicine. Retrieved from [Link] (Structural analogue data).

-

U.S. Food and Drug Administration (FDA). (2018). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link (Regulatory basis for validation).

Sources

Application Notes and Protocols for the In Vitro Characterization of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive experimental framework for the initial cellular characterization of the novel compound, Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate. As the specific biological targets and mechanism of action of this compound are not yet elucidated, this guide presents a logical, tiered approach to assess its impact on cell viability, apoptosis, and cell cycle progression. The protocols herein are designed for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this and other exploratory compounds in a robust and reproducible manner.

Introduction: The Scientific Rationale

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate belongs to the broad class of carbamate derivatives. Carbamates are a significant structural motif in medicinal chemistry, present in numerous approved therapeutic agents for a wide range of diseases, including cancer and neurological disorders.[1][2] Their biological activities are diverse, stemming from their chemical stability and ability to permeate cell membranes.[3] The inclusion of a sulfolane (tetrahydrothiophene-1,1-dioxide) moiety, a polar aprotic group, may influence the compound's solubility and interaction with cellular components.[4]

Given the novelty of this specific molecule, a systematic investigation is required to understand its biological potential. This protocol outlines a foundational screening cascade designed to answer three critical questions:

-

At what concentrations does the compound affect cell viability?

-

What is the primary mechanism of cell death, if any (apoptosis vs. necrosis)?

-

Does the compound influence the normal progression of the cell cycle?

The following sections provide detailed, step-by-step protocols for these investigations, underpinned by the principles of scientific integrity and experimental causality.

Pre-Experimental Preparation: Compound Handling and Stock Solution

The accurate preparation of the test compound is fundamental to the reliability of any in vitro study. The following protocol is designed to ensure consistent and soluble stock solutions.

Materials

-

Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator water bath (optional)

Protocol: Preparation of a 10 mM Stock Solution

-

Aseptically weigh out a precise amount of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate.

-

In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.[5]

-

Vortex the tube gently until the compound is completely dissolved.[5]

-

If solubility is a challenge, sonicate the tube in a water bath for several minutes or gently warm it to 37°C.[5]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[5]

-

Store the aliquots at -20°C or -80°C, protected from light.

Insight from the Field: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and for sensitive or primary cell lines, below 0.1%, to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Experimental Workflow: A Tiered Approach

The following diagram illustrates the proposed experimental workflow for the characterization of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate.

Caption: A tiered experimental workflow for the characterization of a novel compound.

Tier 1: Determining Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[7]

Materials

-

Selected cell line (e.g., HeLa, A549, or a cell line relevant to the anticipated therapeutic area)

-

Complete cell culture medium

-

96-well flat-bottom sterile plates

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS)[8]

-

Microplate reader

Protocol: MTT Assay

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate from the 10 mM stock in complete medium. A common starting range is 0.1 µM to 100 µM.

-

After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][10]

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]

-

Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7]

Data Analysis

The absorbance values are directly proportional to the number of viable cells.[8] Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

| Treatment Group | Absorbance (570 nm) | % Viability |

| Untreated Control | [Example Value] | 100% |

| Vehicle Control (DMSO) | [Example Value] | [~100%] |

| Compound [Concentration 1] | [Example Value] | [Calculated] |

| Compound [Concentration 2] | [Example Value] | [Calculated] |

| ... | ... | ... |

Tier 2: Investigating the Mechanism of Cell Death via Annexin V/PI Staining

To determine if the observed cytotoxicity is due to apoptosis or necrosis, an Annexin V and Propidium Iodide (PI) assay is performed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Materials

-

6-well sterile plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Protocol: Annexin V/PI Staining

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include untreated and vehicle controls.

-

Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization method.

-

Wash the collected cells twice with cold PBS and centrifuge.[11]

-

Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[12]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Data Acquisition: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Data Interpretation

The flow cytometry data will allow for the differentiation of four cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

An increase in the Annexin V+ populations upon treatment suggests the compound induces apoptosis.

Tier 3: Assessing Effects on Cell Cycle Progression

To understand if the compound affects cell proliferation by halting the cell cycle at a specific phase, cell cycle analysis is performed using propidium iodide staining. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials

-

6-well sterile plates

-

Cold 70% ethanol

-

RNase A solution

-

Propidium Iodide staining solution

-

Flow cytometer

Protocol: Cell Cycle Analysis

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound as described previously.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent cell clumping.[14][15] Fix the cells for at least 30 minutes on ice or store them at -20°C.[14]

-

Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS.

-

Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[16]

-

Incubate for 30 minutes at room temperature in the dark.[16]

-

Data Acquisition: Analyze the samples by flow cytometry.

Data Interpretation

The resulting histogram of DNA content will show distinct peaks corresponding to the different phases of the cell cycle:

-

G0/G1 phase: 2n DNA content

-

S phase: Between 2n and 4n DNA content

-

G2/M phase: 4n DNA content

By comparing the cell cycle distribution of treated cells to control cells, one can determine if the compound causes an arrest at a specific phase (e.g., an accumulation of cells in the G2/M peak).

Tier 4: Preliminary Exploration of Signaling Pathways

Should the preceding experiments indicate a specific cellular phenotype (e.g., G2/M arrest or significant apoptosis), a preliminary investigation into the underlying signaling pathways can be initiated using Western blotting.

Caption: Logical flow from phenotypic observation to mechanistic inquiry.

Rationale and Potential Targets

-

If apoptosis is induced: Probe for key apoptosis-related proteins such as cleaved Caspase-3, PARP, and members of the Bcl-2 family.

-

If cell cycle arrest is observed: Investigate the levels of cyclins (e.g., Cyclin B1 for G2/M arrest), cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21). The tumor suppressor protein p53 is also a critical regulator of both apoptosis and cell cycle arrest.

Abbreviated Western Blot Protocol

-

Lysate Preparation: Treat cells with the compound as in previous experiments. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[18][19]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[18][19]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[17] Analyze the band intensities to determine changes in protein expression or phosphorylation status.

Conclusion and Future Directions

This application note provides a foundational, multi-tiered strategy for the initial in vitro characterization of Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate. By systematically assessing its effects on cell viability, apoptosis, and cell cycle, researchers can gain crucial insights into its biological activity. The results from these experiments will form the basis for more targeted mechanistic studies, potentially uncovering novel therapeutic applications for this class of compounds.

References

- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.

- Das, S., & Kumar, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(16), e2994.

- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Abcam. (n.d.). MTT assay protocol.

- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.

- Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–297.

- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from University of Virginia School of Medicine.

- Abcam. (n.d.). MTT assay protocol.

- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.

- ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.

- National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.

- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Invitrogen. (n.d.). The Annexin V Apoptosis Assay.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.

- Bio-protocol. (2025). Propidium Iodide Staining of Cells for FACS Analysis.

- BioLegend. (2019). Propidium Iodide Cell Cycle Staining Protocol.

- Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis - FC12.

- Arhiv za higijenu rada i toksikologiju. (2020). View of Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Retrieved from Arhiv za higijenu rada i toksikologiju.

- Cell Signaling Technology. (2005). Western Blotting Protocol.

- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment.

- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.

- MilliporeSigma. (n.d.). RepSox - E-616452; 2-[3-(6-Methyl-2-pyridinyl)-1H-pyrazol-4-yl]-1,5-naphthyridine.

- Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.

- MilliporeSigma. (n.d.). FAQs on Inhibitor Preparation.

- Stemcell Technologies. (n.d.). RepSox | Small Molecules | Potent and selective inhibitor of the TGF-β type 1 receptor.

- Selleck Chemicals. (n.d.). RepSox (E-616452) | TGF-beta/Smad Inhibitor | CAS 446859-33-2.

- LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.

- Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.

- MedChemExpress. (n.d.). RepSox (E-616452) | TGFβR-1/ALK5 Inhibitor.

- REPROCELL. (n.d.). 04-0015 - Stemolecule™ ALK5 Inhibitor.

- Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide.

- National Institutes of Health. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.

- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.

- PubMed. (2013). Synthesis and biological evaluation of sulforaphane derivatives as potential antitumor agents.

- ScienceDirect. (2025). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions.

- MDPI. (2025). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions.

- MDPI. (2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone.

- TSpace. (2021). Sulfolane in contaminated sites: Environmental toxicity and bioremediation technologies.

- Wikipedia. (n.d.). Sulfolane.

- National Center for Biotechnology Information. (2023). Carbamate Toxicity - StatPearls.

- ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site.

- Journal of Pioneering Medical Sciences. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Retrieved from Journal of Pioneering Medical Sciences.

- Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.

- BenchChem. (2025). Synthesis Protocol for Phenyl 2-(phenylthio)phenylcarbamate: An Application Note.

- YouTube. (2019). Anticholinesterase Agents (Organophosphates & Carbamates).

- MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study.

- MDPI. (2025). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents [arhiv.imi.hr]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfolane - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lifetein.com [lifetein.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. cyrusbio.com.tw [cyrusbio.com.tw]

- 9. clyte.tech [clyte.tech]

- 10. atcc.org [atcc.org]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. kumc.edu [kumc.edu]

- 14. protocols.io [protocols.io]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. bosterbio.com [bosterbio.com]

Application Note: Phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate as a Privileged Synthon in Novel Nematicide Discovery

Introduction & Strategic Rationale

The phase-out of legacy, highly toxic nematicides (e.g., aldicarb, methyl bromide) has created an urgent need for novel, environmentally benign crop protection agents. Recent advancements in agrochemical design emphasize the use of highly polar, non-ionizable scaffolds to enhance phloem and xylem mobility, ensuring systemic distribution within the plant vascular system .

The 1,1-dioxidotetrahydro-3-thienyl (sulfolanyl) moiety has emerged as a privileged pharmacophore in this space . It significantly lowers the partition coefficient (LogP) and improves metabolic stability compared to traditional aliphatic or aromatic rings. To accelerate the discovery of sulfolane-containing nematicides, phenyl (1,1-dioxidotetrahydro-3-thienyl)carbamate (CAS: 24373-74-8) serves as a highly efficient, bench-stable activated intermediate. Unlike moisture-sensitive isocyanates, this phenyl carbamate allows for rapid, parallel synthesis of diverse urea and carbamate libraries via nucleophilic acyl substitution.

Mechanistic Grounding

Carbamate-based nematicides exert their effect by inhibiting acetylcholinesterase (AChE) in the nematode nervous system . The inhibition occurs via the transfer of the carbamoyl group to the active-site serine residue, forming a carbamylated enzyme that hydrolyzes orders of magnitude slower than the acetylated natural state.